molecular formula C24H22ClN5O4 B2371826 5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1052605-00-1

5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2371826
CAS RN: 1052605-00-1
M. Wt: 479.92
InChI Key: XHAJYZWHSZKWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into 1,2,4-triazole derivatives, including structures similar to the one mentioned, has shown significant antimicrobial activities. For instance, Bektaş et al. (2007) reported on the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing good or moderate activities against test microorganisms (Bektaş et al., 2007). This research underscores the potential of triazole derivatives in developing new antimicrobial agents.

Biochemical Inhibition

In the realm of biochemistry, isatin 1,2,3-triazoles have been investigated for their potent inhibitory effects against caspase-3, a crucial enzyme in the apoptosis pathway. Jiang and Hansen (2011) synthesized and evaluated sixteen disubstituted 1,2,3-triazoles, identifying two compounds with nanomolar IC50-values against caspase-3, suggesting competitive inhibitory mechanisms (Jiang & Hansen, 2011). Such studies are vital for developing new therapeutic strategies for diseases involving apoptosis dysregulation.

Organic Synthesis and Material Science

The molecule also relates to research in organic synthesis and material science, where triazole derivatives serve as intermediates for synthesizing more complex structures or as components in material applications. For example, Zolfigol et al. (2006) utilized 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, showcasing the utility of triazole derivatives in synthetic organic chemistry (Zolfigol et al., 2006).

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O4/c1-4-33-17-9-6-15(7-10-17)22-26-19(14(3)34-22)12-29-21-20(27-28-29)23(31)30(24(21)32)16-8-5-13(2)18(25)11-16/h5-11,20-21H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJYZWHSZKWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)Cl)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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